molecular formula C15H14N4O5 B2954189 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid CAS No. 896819-14-0

3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid

Cat. No.: B2954189
CAS No.: 896819-14-0
M. Wt: 330.3
InChI Key: WMJOGJJZIGTXRQ-UHFFFAOYSA-N
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Description

3-[4-Methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid is a synthetic coumarin derivative featuring a 4-methyl-substituted coumarin core (2-oxo-chromen scaffold) with a tetrazole-5-ylmethoxy group at position 7 and a propanoic acid chain at position 2.

Properties

IUPAC Name

3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-8-10-3-2-9(23-7-13-16-18-19-17-13)6-12(10)24-15(22)11(8)4-5-14(20)21/h2-3,6H,4-5,7H2,1H3,(H,20,21)(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJOGJJZIGTXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid typically involves multiple steps, starting with the formation of the chromen-3-yl core. This can be achieved through a series of reactions including esterification, nitration, and subsequent reduction processes[_{{{CITATION{{{1{3- 4-methyl-2-oxo-7- (1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl ...[{{{CITATION{{{_2{[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](https://www.sigmaaldrich.com/US/en/product/princetonbiomolecularresearchinc/prih3239d28c?context=bbe).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{3- 4-methyl-2-oxo-7- (1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl ...[{{{CITATION{{{_2{[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](https://www.sigmaaldrich.com/US/en/product/princetonbiomolecularresearchinc/prih3239d28c?context=bbe).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid is studied for its potential effects on cellular processes and signaling pathways. It may be used as a tool to investigate the mechanisms of various biological phenomena.

Medicine: This compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of substituents:

  • 4-Methyl group : Enhances lipophilicity and steric effects.
  • 7-(Tetrazol-5-ylmethoxy): Provides hydrogen-bond donor/acceptor capabilities (1 donor, 8 acceptors) and mimics carboxylate interactions .
  • 3-Propanoic acid: Offers a carboxylic acid functionality for ionic interactions.

Comparative Analysis of Analogous Coumarin Derivatives

The following table summarizes critical differences between the target compound and structurally related molecules:

Compound Name Molecular Weight Key Substituents Functional Groups Biological Use/Notes Reference
3-[4-Methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid ~358 (estimated) 4-methyl, 7-(tetrazolylmethoxy) Tetrazole, Propanoic acid Research compound (potential drug candidate)
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 258.28 4-butyl, 8-methyl Propanoic acid Not specified (structural analog)
Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate 330.30 4-methyl, 7-(tetrazolylmethoxy) Tetrazole, Acetate ester Synthetic intermediate
Haloxyfop (herbicide) 361.7 Phenoxy, pyridinyl Propanoic acid Herbicide (ACCase inhibitor)
2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid 258.28 4-butyl, 7-methyl Acetic acid Not specified

Functional and Pharmacological Insights

Tetrazole vs. Carboxylic Acid Bioisosterism :
The tetrazole group in the target compound (pKa ~4.9) mimics carboxylic acids (pKa ~2-3) but with improved metabolic resistance and solubility. This is advantageous in drug design for targeting enzymes or receptors sensitive to carboxylate interactions .

Propanoic Acid Chain Length: Compared to acetic acid derivatives (e.g., ), the longer propanoic acid chain may enhance binding to hydrophobic pockets or improve pharmacokinetic properties.

Lipophilicity and Solubility: The 4-methyl group increases lipophilicity, while the tetrazole and propanoic acid groups improve aqueous solubility. This balance contrasts with butyl-substituted analogs (), which are more lipophilic but less soluble .

Biological Activity

The compound 3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid is a synthetic derivative of chromenone, featuring a tetrazole moiety that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and its molecular formula is C14H12N4O5C_{14}H_{12}N_4O_5. The structure includes a chromenone core substituted with a tetrazole group, which enhances its interaction with biological targets.

Structural Characteristics

PropertyDescription
Molecular FormulaC₁₄H₁₂N₄O₅
Molecular Weight304.27 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H12N4O5/c1-7(16)10(12)9(15)8(11)6(17)4(19)5(18)3/h2-5,9H,6H2,1H3,(H,15,16)(H,17,18)

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chromenone core can modulate enzyme activities and receptor signaling pathways. The tetrazole moiety enhances binding affinity through hydrogen bonding and coordination with metal ions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially influencing cellular signaling.
  • Metal Coordination : The tetrazole group can coordinate with metal ions, which may be crucial for the activity of metalloenzymes.

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

Anticancer Activity

A study evaluated the anticancer properties of related chromenone derivatives against various cancer cell lines. The results indicated that modifications at the 4th position significantly enhanced cytotoxicity against leukemia cells (IC50 values < 20 µg/mL), suggesting that structural variations can lead to improved biological efficacy .

Antioxidant Properties

Another investigation focused on the antioxidant capabilities of similar compounds. The presence of the chromenone structure was linked to significant free radical scavenging activity. The tetrazole substitution was hypothesized to further enhance this property through electron donation mechanisms .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of chromenone derivatives. In vitro assays demonstrated that these compounds could reduce oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural differences impact biological activity:

CompoundBiological Activity
4-methyl-hydroxy-chromenone Antioxidant properties
Tetrazole-free analogs Reduced binding affinity
Tetrazole-containing derivatives Enhanced receptor modulation and enzyme inhibition

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